N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids. Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: Corresponding amine.
Substitution: Various substituted derivatives.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique functional groups.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and benzamide groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide
- N-(2-methoxy-4-nitrophenyl)-3-chlorobenzamide
- N-(2-methoxy-4-nitrophenyl)-3-hydroxybenzamide
Comparison: N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-4-3-5-11(8-10)15(18)16-13-7-6-12(17(19)20)9-14(13)21-2/h3-9H,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRQDHIOZONYMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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